

Physical and chemical characteristics of Pyridin-4-ol-d5

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Compound of Interest

Compound Name: Pyridin-4-ol-d5

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An In-depth Technical Guide to **Pyridin-4-ol-d5**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-ol-d5 is the deuterated analog of Pyridin-4-ol, where all five hydrogen atoms have been substituted with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application is as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Deuteration can also influence the pharmacokinetic and metabolic profiles of drug molecules, a property explored in drug development to enhance therapeutic efficacy[1]. This guide provides a comprehensive overview of the physical and chemical characteristics of **Pyridin-4-ol-d5**, including its properties, relevant experimental protocols, and key applications.

Physical and Chemical Properties

The physical and chemical properties of **Pyridin-4-ol-d5** are summarized below. Data for its non-deuterated counterpart, Pyridin-4-ol, are included for comparison where available, as the deuterated version is expected to have very similar physical properties.

General and Physical Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | 2,3,5,6-tetradeuterio-4-deuteriooxypyridine | [2] |
| Molecular Formula | C ₅ D ₅ NO | [1][3] |
| Molecular Weight | 100.13 g/mol | [1][2] |
| Exact Mass | 100.068 u | [2] |
| CAS Number | 45503-33-1 | [1] |
| Unlabeled CAS | 626-64-2 | [1] |
| Appearance | Solid at room temperature | [2] |
| Melting Point | 150-151 °C (lit.) | [3] |
| Boiling Point | 380.6 ± 0.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.2 ± 0.1 g/cm ³ (Predicted) | [2] |

Solubility and Partitioning

| Property | Value | Reference / Notes |
|------------------|---|--|
| Water Solubility | Soluble | Based on Pyridine-d ₅ [4][5][6] |
| Organic Solvents | Slightly soluble in DMSO and Methanol. Soluble in alcohol, ether, acetone, benzene. | Based on Pyridin-4-ol and Pyridine-d ₅ [4][5][6][7] |
| LogP | -1.3 (Predicted) | [2] |
| pKa | 3.2 at 20°C (for Pyridin-4-ol) | [7] |

Chemical Characteristics and Tautomerism

A critical chemical characteristic of Pyridin-4-ol is its existence in a tautomeric equilibrium with Pyridin-4-one. In the case of the deuterated analog, this involves an equilibrium between **Pyridin-4-ol-d₅** and 4-Pyridone-d₄, with the deuterium atom moving between the oxygen and

the nitrogen. This equilibrium is influenced by factors such as the solvent, concentration, and temperature[8]. In polar solvents, the pyridone tautomer is generally the favored form[8]. This phenomenon has significant implications for its analysis and purification, as the presence of two rapidly interconverting species can lead to broadened peaks in NMR spectra and difficulties in chromatographic separation[8].

Caption: Tautomeric equilibrium between **Pyridin-4-ol-d5** and 4-Pyridone-d4.

Experimental Protocols

Synthesis and Purification

The synthesis of pyridin-4-ol derivatives can be challenging. Common methods include multi-component reactions or starting from precursors like 4-aminopyridine[9][10]. A general procedure starting from 4-aminopyridine involves:

- **Diazotization:** 4-aminopyridine is treated with a nitrite source (e.g., butyl nitrite) in the presence of a strong acid like sulfuric acid to form a diazonium salt intermediate[9].
- **Hydrolysis:** The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the crude 4-hydroxypyridine[9].
- **Neutralization and Isolation:** The reaction mixture is neutralized, often with a base like barium hydroxide, and the crude product is isolated[8][9].

Purification is complicated by the tautomerism and high polarity of the product[8][10]. A common and effective strategy involves derivatization to a less polar compound that is more amenable to standard silica gel chromatography[8][10].

Protocol for Derivatization and Purification:

- **Deprotonation:** The crude pyridin-4-ol/pyridin-4-one mixture is dissolved in a suitable solvent (e.g., THF) and deprotonated with a strong base such as sodium hydride (NaH) to form the corresponding pyridin-4-olate[8][10].
- **Sulfonylation:** The resulting olate is then reacted with a sulfonating agent, such as nonafluorobutanesulfonyl fluoride (NfF), to yield the pyridin-4-yl nonaflate derivative[8][10].

- Chromatography: This less polar nonaflate can be effectively purified using column chromatography on silica gel, typically with an eluent system like petroleum ether and ethyl acetate[9][10].

Analytical Characterization

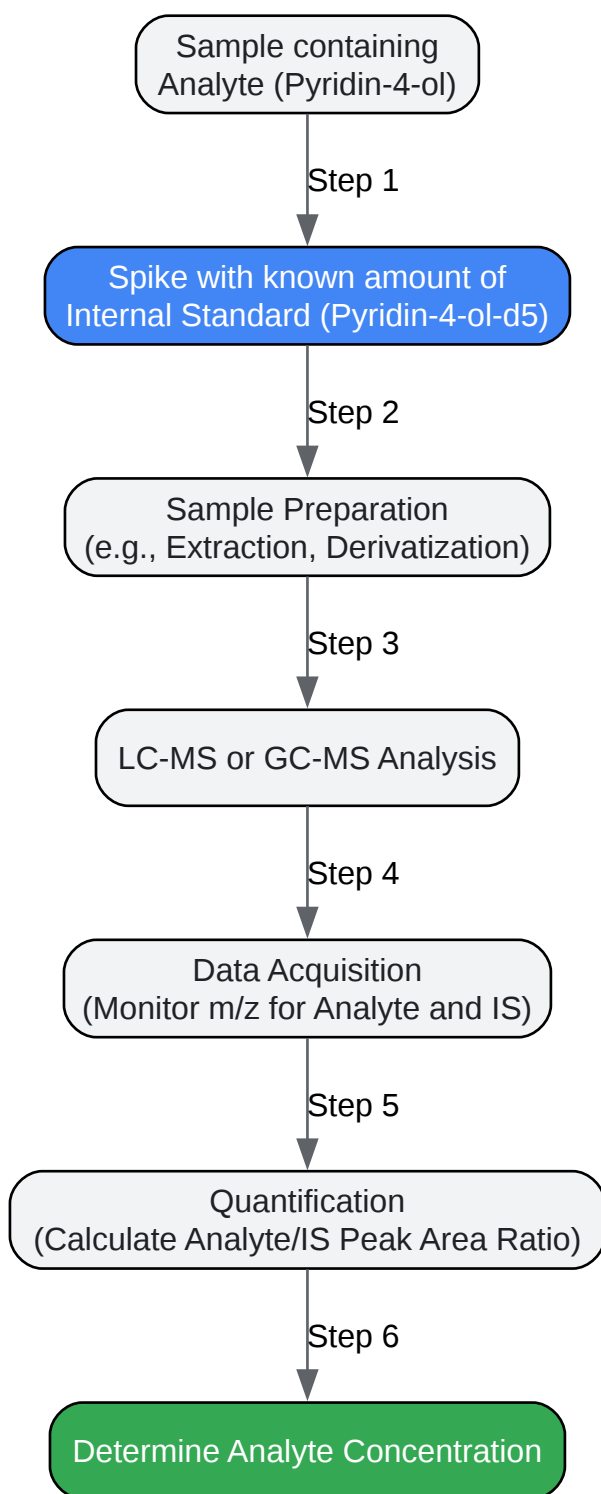
- NMR Spectroscopy: In ^1H NMR, the spectrum of **Pyridin-4-ol-d5** would be expected to show a significant reduction or complete absence of signals corresponding to the pyridine ring and hydroxyl protons compared to its non-deuterated analog. Residual proton signals in the deuterated solvent are used as a reference[11]. The presence of tautomers can cause peak broadening[8].
- Mass Spectrometry: The molecular ion peak in the mass spectrum of **Pyridin-4-ol-d5** will appear at an m/z value 5 units higher than that of the unlabeled Pyridin-4-ol (95.10 g/mol) [12]. This mass shift is a key feature used in isotope dilution mass spectrometry.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-D stretching vibrations, which occur at lower frequencies (around $2100\text{--}2300\text{ cm}^{-1}$) compared to C-H stretches (around $2800\text{--}3200\text{ cm}^{-1}$). Similarly, the O-D stretch will be shifted to a lower wavenumber compared to the O-H stretch. IR and Raman spectra for the related Pyridine-d5 have been extensively studied[5][13][14][15][16].

Applications in Research and Drug Development

The primary utility of **Pyridin-4-ol-d5** stems from its nature as a stable isotope-labeled compound.

Internal Standard in Quantitative Analysis

Pyridin-4-ol-d5 is an ideal internal standard for quantifying the unlabeled analog in biological or environmental samples[1]. Because it is chemically identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency in mass spectrometry, correcting for sample loss during preparation and instrumental variability. The mass difference allows for its distinct detection by the mass spectrometer.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Tracers in Metabolic Studies

Stable isotope-labeled compounds like **Pyridin-4-ol-d5** can be used as tracers to follow the metabolic fate of a parent drug molecule in vitro and in vivo. The deuterium label allows metabolites to be distinguished from endogenous compounds by mass spectrometry, aiding in the identification of metabolic pathways.

Kinetic Isotope Effect

The substitution of hydrogen with the heavier deuterium isotope can slow down the rate of chemical reactions where a C-H bond is broken in the rate-determining step. This is known as the kinetic isotope effect. In drug development, this principle is sometimes exploited by selectively deuterating a drug molecule at sites of metabolic oxidation. This can slow down its metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites[1].

Conclusion

Pyridin-4-ol-d5 is a specialized chemical reagent with significant applications in analytical and pharmaceutical sciences. Its physical properties are nearly identical to its non-deuterated analog, but its increased mass makes it an excellent internal standard for precise quantification. Understanding its chemical characteristics, particularly the tautomeric equilibrium with 4-Pyridone-d4, is crucial for its effective synthesis, purification, and analysis. As analytical techniques become more sensitive and the study of drug metabolism more detailed, the role of stable isotope-labeled compounds like **Pyridin-4-ol-d5** will continue to be indispensable for researchers, scientists, and drug development professionals.

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